
3-Benzoylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzoylbenzonitrile is an organic compound with the molecular formula C14H9NO. It is a derivative of benzonitrile, characterized by the presence of a benzoyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .
準備方法
Synthetic Routes and Reaction Conditions: 3-Benzoylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. This method is advantageous due to its mild reaction conditions and low production cost .
Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C). This method is efficient and suitable for large-scale production .
化学反応の分析
Types of Reactions: 3-Benzoylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.
Substitution: Reagents like sodium cyanide or cuprous cyanide are employed in substitution reactions.
Major Products:
Oxidation: Produces benzoic acid derivatives.
Reduction: Yields amines or other reduced compounds.
Substitution: Results in various substituted benzonitriles.
科学的研究の応用
3-Benzoylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research explores its potential in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of dyes, resins, and other industrial chemicals.
作用機序
The mechanism by which 3-Benzoylbenzonitrile exerts its effects involves interactions with various molecular targets. It can act as a ligand, forming coordination complexes with transition metals. These complexes are often labile and can be displaced by stronger ligands, making them useful in synthetic chemistry .
類似化合物との比較
Benzonitrile: A simpler compound with a similar nitrile group but without the benzoyl substitution.
4-Benzoylbenzonitrile: Another derivative with the benzoyl group attached at a different position on the benzene ring.
Uniqueness: 3-Benzoylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where other compounds may not be suitable .
特性
CAS番号 |
6136-62-5 |
|---|---|
分子式 |
C14H9NO |
分子量 |
207.23 g/mol |
IUPAC名 |
3-benzoylbenzonitrile |
InChI |
InChI=1S/C14H9NO/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-9H |
InChIキー |
ICRUXLLOLAPKFS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


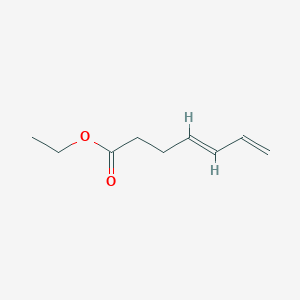


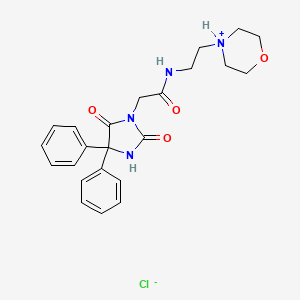
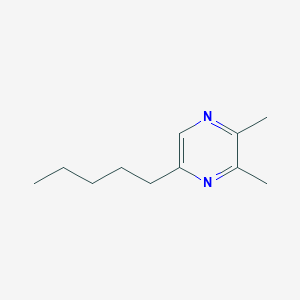

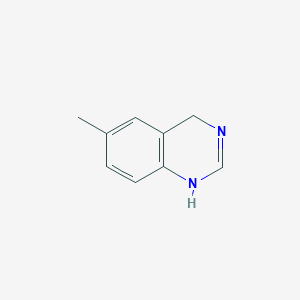
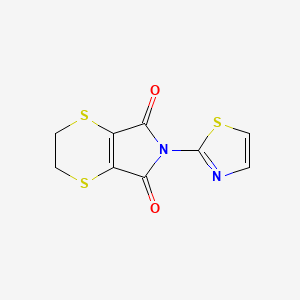

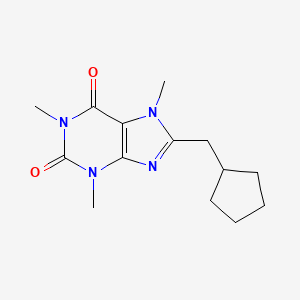



![2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B15345680.png)
